

# 3,4,5-Trimethoxyphenylboronic acid CAS number and properties

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylboronic acid

Cat. No.: B063282

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An In-depth Technical Guide to **3,4,5-Trimethoxyphenylboronic Acid**

CAS Number: 182163-96-8

This guide provides a comprehensive technical overview of **3,4,5-Trimethoxyphenylboronic acid**, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. It covers the compound's core properties, applications in organic synthesis, and its significance in medicinal chemistry, particularly in the development of novel therapeutic agents.

## Physicochemical Properties

**3,4,5-Trimethoxyphenylboronic acid** is an organoboron compound recognized for its utility as a building block in organic synthesis.<sup>[1]</sup> The presence of three methoxy groups on the phenyl ring enhances its solubility and reactivity, facilitating efficient coupling reactions.<sup>[1]</sup> Its key properties are summarized below.

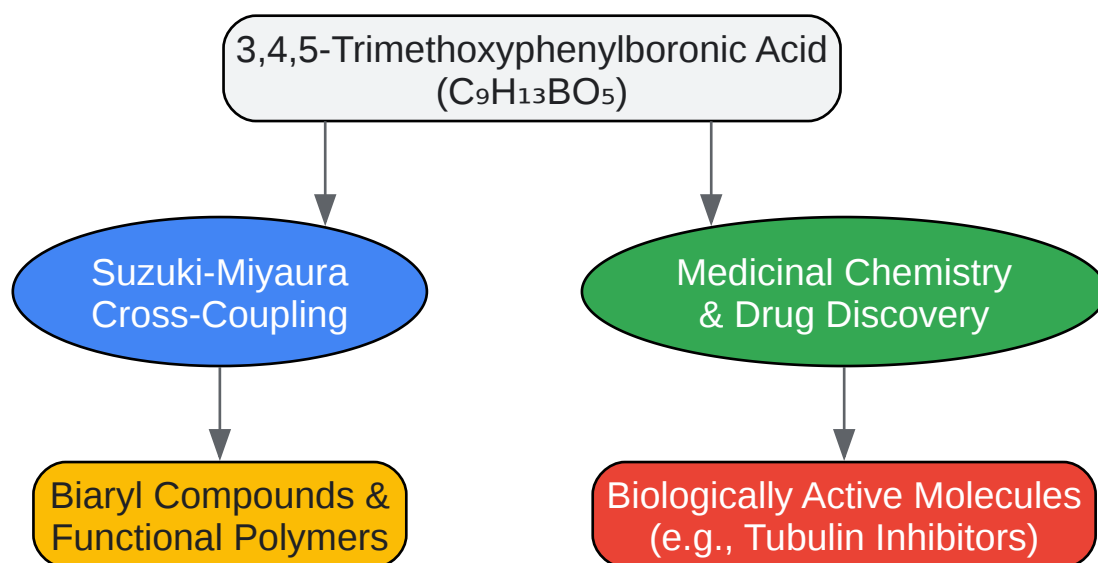
Property	Value	Reference
CAS Number	182163-96-8	[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BO <sub>5</sub>	[1][2][6][7]
Molecular Weight	212.01 g/mol	[1][2][4][6][7]
Appearance	White to light orange or green solid/powder	[1]
Melting Point	>230 °C (lit.) or 247 °C (decomposes)	[1][2][4][8]
Purity	≥95% - 98%	[4][5][6][8]
Synonyms	3,4,5-Trimethoxybenzeneboronic acid	[1][4][5][6]
Storage	Room temperature, sealed in a dry, dark place	[3][7]

## Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

**3,4,5-Trimethoxyphenylboronic acid** is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, making it an essential tool for synthesizing complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.[1][9]

## General Relationship: From Reagent to Application

The following diagram illustrates the central role of **3,4,5-Trimethoxyphenylboronic acid** as a precursor in both synthetic chemistry and drug discovery.



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Structure-Application Relationship.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using **3,4,5-Trimethoxyphenylboronic acid** with an aryl bromide.

Materials:

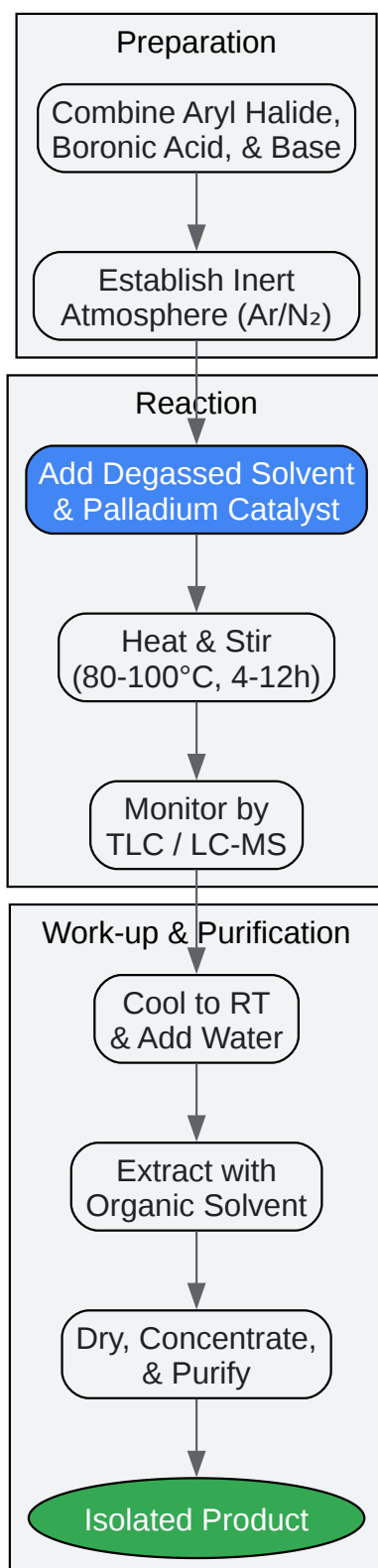
- **3,4,5-Trimethoxyphenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 equivalents)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)
- Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
- Reaction flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

- **Preparation:** To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **3,4,5-Trimethoxyphenylboronic acid** (1.2 eq.), and the base (2.0 eq.).
- **Inert Atmosphere:** Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon) to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst (0.03 eq.).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Once complete, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired biaryl compound.

## Experimental Workflow Diagram

The following workflow visualizes the key steps of the Suzuki-Miyaura coupling protocol.



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Suzuki-Miyaura Coupling Workflow.

## Role in Medicinal Chemistry and Drug Development

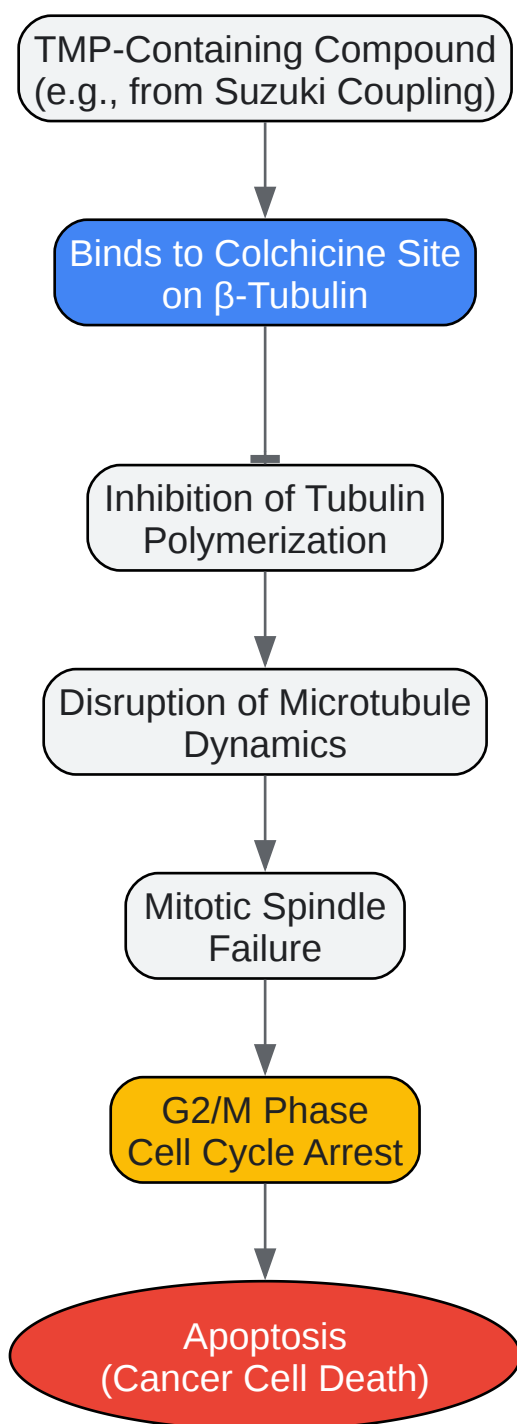
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged scaffold" in medicinal chemistry, frequently found in potent, biologically active molecules.<sup>[4]</sup> It is a key structural feature of many natural and synthetic compounds that inhibit tubulin polymerization, a validated target for anticancer therapy.

## Mechanism of Action: Tubulin Polymerization Inhibition

Many compounds synthesized using **3,4,5-Trimethoxyphenylboronic acid** or containing the TMP group function as antimetabolic agents. They bind to the colchicine-binding site on  $\beta$ -tubulin.<sup>[10][11]</sup> This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.<sup>[7]</sup>

## Signaling Pathway: Tubulin Inhibition to Apoptosis

The diagram below outlines the molecular pathway initiated by TMP-containing tubulin inhibitors.



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#### Antimitotic Signaling Pathway.

This mechanism of action makes compounds derived from **3,4,5-Trimethoxyphenylboronic acid** highly valuable for the development of new anticancer agents, particularly for overcoming multidrug resistance observed with other classes of tubulin inhibitors.[10]

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